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Drug Profile & Regulatory Status

The table below summarizes core information on iguratimod relevant for researchers.

Property Description

Generic Name Iguratimod (IGU, formerly T-614) [1] [2]

Drug Type Small molecule, synthetic Disease-Modifying Antirheumatic Drug (csDMARD) [3]

Chemical
Formula

C₁₇H₁₄N₂O₆S [1] [4]

Known
Mechanisms

Inhibits NF-κB activation; suppresses immunoglobulins & inflammatory cytokines
(IL-6, IL-8, TNF-α, IL-1β); inhibits osteoclastogenesis; promotes osteoblast

differentiation [5] [3] [6]

Approved
Indications

Treatment of rheumatoid arthritis (in Japan and China) [1] [3] [2]

Common
Dosage

25 mg twice daily (after a 1-4 week initiation period at 25 mg once daily) [7] [1] [3]
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Mechanisms of Action: Experimental Insights

Iguratimod has a multi-faceted mechanism, simultaneously targeting immune and bone cells. The diagram

below maps its key signaling pathways and cellular effects.
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Key experimental observations supporting this mechanism include:

Cytokine & Signaling Analysis: In human synovial cells and monocytic lines (e.g., THP-1),
iguratimod treatment significantly reduced LPS or TNF-α-induced production of pro-inflammatory

cytokines (TNF-α, IL-6, IL-8). This effect is linked to its inhibition of IκBα degradation and prevention
of NF-κB p65 subunit nuclear translocation [3] [6].

Lymphocyte Population Studies: Flow cytometry analysis of PBMCs from RA patients shows that
iguratimod downregulates pro-inflammatory T-helper subsets (Th1, Th17, Tfh) and upregulates

immunoregulatory Treg cells. This is corroborated by decreased plasma levels of associated
cytokines (IFN-γ, IL-17, IL-21) and altered mRNA expression of transcription factors (T-bet, RORγt,

Bcl6, Foxp3) via RT-PCR [6].
B-Cell and Immunoglobulin Assays: Enzyme-linked immunosorbent assay (ELISA) measurements

consistently show that iguratimod reduces serum levels of immunoglobulins (IgG, IgM, IgA) and
autoantibodies (Rheumatoid Factor - RF) in RA patients, indicating a direct suppressive effect on

plasma cell function [5] [3].
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Bone Cell Culture Models: In vitro osteoclastogenesis assays demonstrate that iguratimod inhibits

RANKL-induced osteoclast formation and bone resorption activity. Conversely, in osteoblast cultures,
it upregulates osteogenic markers like osterix and Dlx5, promoting bone formation [3] [8].

Efficacy Data in Refractory RA

For patients with an inadequate response to methotrexate (MTX) or other DMARDs, iguratimod shows

significant efficacy as an add-on therapy.

Study Type / Comparison
Key Efficacy
Outcomes

Reported Effect Size
(95% CI)

Significance (p-
value)

Meta-analysis (IGU+MTX vs.
MTX) [7]

ACR20 response RR 1.55 (1.14 - 2.13) p = 0.006

ACR50 response RR 2.04 (1.57 - 2.65) p < 0.00001

ACR70 response RR 2.19 (1.44 - 3.34) p = 0.00003

Reduction in

DAS28

WMD -1.65 (-2.39 to

-0.91)

p < 0.0001

Meta-analysis (IGU+MTX vs.
MTX+LEF) [7]

ACR20/50/70

response

No significant difference p > 0.05

Reduction in

DAS28

WMD -0.40 (-0.42 to

-0.38)

p < 0.00001

Add-on to bDMARDs
(Retrospective Study) [3]

Improved DAS /

SDAI

Statistically significant

improvement

p < 0.001

Abbreviations: RR: Risk Ratio; WMD: Weighted Mean Difference; ACR20/50/70: American College of

Rheumatology criteria for 20%/50%/70% improvement; DAS28: Disease Activity Score in 28 joints; LEF:

Leflunomide.

Safety & Tolerability Profile
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Understanding the adverse event profile is crucial for risk-benefit assessment and patient monitoring in

clinical trials.

Safety Aspect Findings & Recommendations

Common Adverse Events
(AEs)

Elevated liver transaminases, nausea, vomiting, abdominal pain, rash,

and itchiness [7] [2].

| Comparative Safety | • vs. MTX alone: No statistically significant difference in overall AE incidence (RR

0.99, 95% CI 0.87–1.13, p=0.90) [7]. • vs. MTX + LEF: Lower incidence of AEs (RR 0.74, 95% CI 0.62–

0.88, p=0.0009) [7]. | | Serious AEs & Risk Management | • Real-World Data (2025): A recent

pharmacovigilance study identified interstitial lung disease as the most reported serious AE. Nearly half

(48.7%) of all AEs occurred within the first 3 months of treatment, suggesting the need for enhanced early

monitoring [9]. • Infection Risk: The same study reported 30 signals associated with infection, which is a

critical consideration for an immunomodulatory drug [9]. |

Experimental Protocols & Workflows

For researchers designing in vitro or clinical studies, here are summarized key methodological details.

In Vitro Protocol: Analyzing Immunomodulatory Effects

Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) isolated via Ficoll density

gradient centrifugation or relevant cell lines (e.g., THP-1 monocytes, synovial cells). Culture in RPMI
1640 medium supplemented with 10% FBS [6].

Stimulation & Treatment: Stimulate cells with LPS (e.g., 100 ng/mL for THP-1) or PMA/Ionomycin
(for T-cell analysis in PBMCs) in the presence or absence of iguratimod (typical research

concentrations range from 1-50 µM). Include vehicle control [3] [6].
Downstream Analysis:

Flow Cytometry: For T-cell subsets, stain PBMCs for surface markers (CD4, CD25, CCR7,
PD-1) and intracellular markers (IFN-γ, IL-17, Foxp3) after stimulation and brefeldin A treatment

[6].
Cytokine Measurement: Quantify cytokine levels (TNF-α, IL-6, IL-17, etc.) in cell culture

supernatant using multiplex immunoassays (e.g., Luminex) or ELISA [6].
Gene Expression: Extract RNA from cells and perform RT-qPCR to analyze expression of

cytokines (IL-17, IL-21) and transcription factors (T-bet, RORγt, Foxp3, Bcl6) [6].
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Protein Signaling: Assess NF-κB pathway inhibition via western blot (detecting IκBα

degradation) or immunofluorescence (visualizing p65 nuclear translocation) [3].

Clinical Trial Protocol: Evaluating Efficacy in RA

Study Design: Randomized, double-blind, placebo-controlled or active-comparator trial over 24-52

weeks is standard [7] [3].
Patient Population: Adults with active RA (based on ACR/EULAR criteria) and inadequate response

to MTX or other csDMARDs. Stable dose of MTX (e.g., 10-15 mg/week) is often maintained in
combination studies [7] [8].

Intervention: Experimental group: IGU 25 mg twice daily (after a 4-week lead-in at 25 mg once
daily). Control group: placebo or active comparator [7] [3].

Primary Endpoints: ACR20 response rate at 24 weeks and change from baseline in DAS28 [7] [3]
[8].

Key Assessments:
Efficacy: ACR response rates, DAS28, HAQ score, duration of morning stiffness,

swollen/tender joint counts [7] [8].
Safety: Regular monitoring of hematology, liver function tests (ALT, AST), renal function, and

recording of all adverse events [7] [9].

Key Takeaways for Researchers

Mechanistic Uniqueness: Iguratimod's simultaneous suppression of antibody production and

modulation of the Th17/Treg balance distinguishes it from other DMARDs, making it a compelling
candidate for combination therapy [5] [6].

Strong Combination Data: The most robust clinical evidence supports its use with MTX in refractory
RA, significantly improving ACR responses and disease activity scores [7] [8].

Vigilant Safety Monitoring: While generally well-tolerated, proactive monitoring of liver enzymes and
vigilant assessment for respiratory symptoms (potentially indicating interstitial lung disease),

especially in the first 3 months of treatment, is recommended based on recent real-world evidence
[9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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